n-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide
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Overview
Description
N-{7,7-Dimethyl-6-oxaspiro[34]octan-2-yl}prop-2-enamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide typically involves the reaction of 7,7-dimethyl-6-oxaspiro[3.4]octan-2-one with appropriate reagents to introduce the prop-2-enamide group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties in drug discovery and development.
Industry: Utilized in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one
- 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
Uniqueness
N-{7,7-Dimethyl-6-oxaspiro[3.4]octan-2-yl}prop-2-enamide is unique due to its specific spirocyclic structure and the presence of the prop-2-enamide group, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
N-(7,7-dimethyl-6-oxaspiro[3.4]octan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-10(14)13-9-5-12(6-9)7-11(2,3)15-8-12/h4,9H,1,5-8H2,2-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIXIMPBAJSBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC(C2)NC(=O)C=C)CO1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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